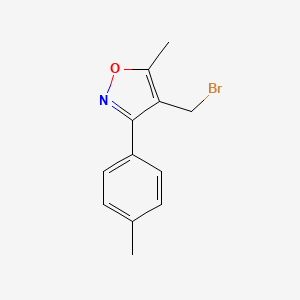
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole
Overview
Description
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is a chemical compound with the following properties:
- Molecular Formula : C<sub>12</sub>H<sub>11</sub>BrN<sub>2</sub>O
- Molecular Weight : Approximately 282.14 g/mol
- IUPAC Name : 4-(Bromomethyl)-5-methyl-3-(4-methylphenyl)isoxazole
Synthesis Analysis
The synthesis of this compound involves the bromination of a methyl group attached to an isoxazole ring. Specific synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole consists of an isoxazole ring with a bromomethyl group and a methyl group attached. The p-tolyl (4-methylphenyl) substituent is also present.
Chemical Reactions Analysis
- Bromination Reaction : The synthesis likely involves the bromination of a methyl group using bromine or a brominating agent.
- Substitution Reactions : The compound may participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Physical State : Likely a solid or crystalline material.
- Melting Point : Requires experimental determination.
- Solubility : Solubility in various solvents would need to be investigated.
- Stability : Stability under different conditions (e.g., temperature, light) should be assessed.
Safety And Hazards
- Toxicity : The compound may be toxic if ingested, inhaled, or absorbed through the skin.
- Corrosiveness : It can cause severe tissue damage upon contact.
- Environmental Impact : Due to its bromine content, it may contribute to environmental concerns.
Future Directions
Further research is needed to explore the compound’s potential applications, biological activity, and optimization of synthetic routes. Investigating its reactivity, stability, and safety profile will guide future studies.
properties
IUPAC Name |
4-(bromomethyl)-5-methyl-3-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOBHRMZYPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



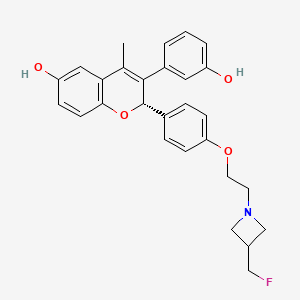
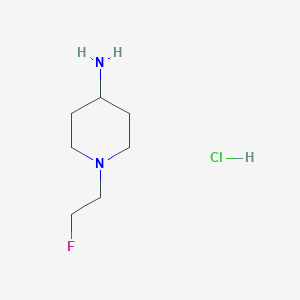
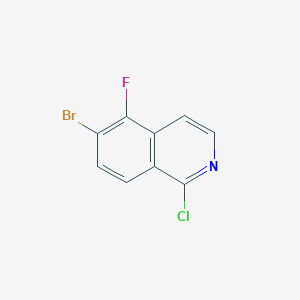
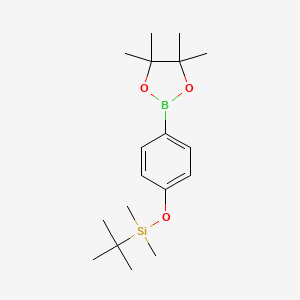
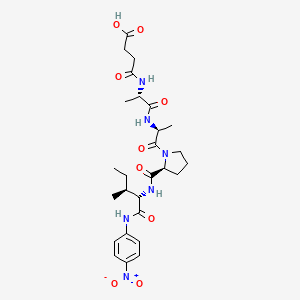
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

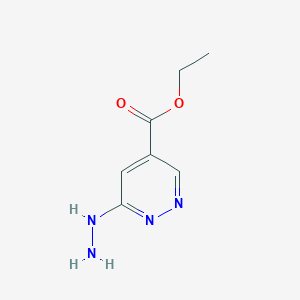
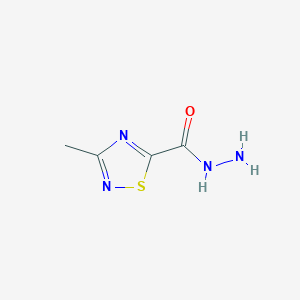
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
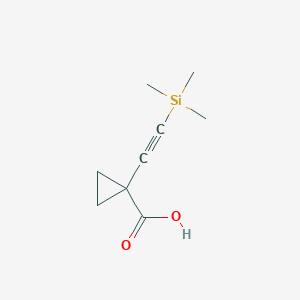
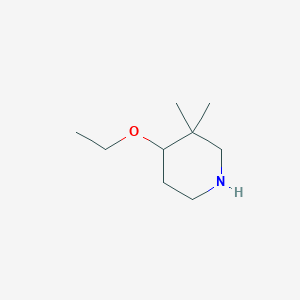
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)